3-(3-Aminopropoxy)-4-nitrobenzoic acid methyl ester
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Overview
Description
3-(3-Aminopropoxy)-4-nitrobenzoic acid methyl ester is an organic compound that features a nitro group, an ester group, and an aminopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)-4-nitrobenzoic acid methyl ester typically involves the following steps:
Amination: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The amino group can be reacted with 3-chloropropanol in the presence of a base to form the aminopropoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, reduction, and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropoxy)-4-nitrobenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-(3-Aminopropoxy)-4-nitrobenzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropoxy)-4-nitrobenzoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the aminopropoxy group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropoxy)-4-nitrobenzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-(3-Aminopropoxy)-4-nitrobenzoic acid: Lacks the ester group, which can affect its solubility and reactivity.
4-Nitrobenzoic acid methyl ester: Lacks the aminopropoxy group, which can affect its biological activity.
Uniqueness
3-(3-Aminopropoxy)-4-nitrobenzoic acid methyl ester is unique due to the presence of both the aminopropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O5 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 3-(3-aminopropoxy)-4-nitrobenzoate |
InChI |
InChI=1S/C11H14N2O5/c1-17-11(14)8-3-4-9(13(15)16)10(7-8)18-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |
InChI Key |
SMPDZOBHSZWQQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCCCN |
Origin of Product |
United States |
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